N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide
Description
N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide is a benzamide derivative characterized by a para-aminophenyl group attached to a benzoyl core substituted with two trifluoromethyl (-CF₃) groups at the 3 and 5 positions. The compound’s structure combines electron-withdrawing -CF₃ groups, which enhance lipophilicity and metabolic stability, with an amide linkage that facilitates hydrogen bonding.
Properties
Molecular Formula |
C15H10F6N2O |
|---|---|
Molecular Weight |
348.24 g/mol |
IUPAC Name |
N-(4-aminophenyl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H10F6N2O/c16-14(17,18)9-5-8(6-10(7-9)15(19,20)21)13(24)23-12-3-1-11(22)2-4-12/h1-7H,22H2,(H,23,24) |
InChI Key |
PSLVAYFFXJTORX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide typically involves the reaction of 4-aminobenzoic acid with 3,5-bis(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl groups.
Scientific Research Applications
N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-3,5-bis-trifluoromethyl-benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoromethyl vs. Other Groups
The 3,5-bis(trifluoromethyl) substitution distinguishes this compound from analogs with alternative substituents (e.g., -Cl, -CH₃, or -NO₂). Key comparisons include:
- Electronic Effects : The strong electron-withdrawing nature of -CF₃ may stabilize the amide bond against hydrolysis and enhance interactions with electron-rich biological targets.
Table 1: Substituent Impact on Physicochemical Properties
| Compound | Substituents | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| N-(4-Aminophenyl)-benzamide | None | 1.8 | 12.5 |
| N-(4-Aminophenyl)-3,5-dichloro-benzamide | 3,5-Cl | 2.5 | 8.2 |
| Target Compound | 3,5-CF₃ | 3.9 | <1.0 |
Positional Isomerism: Para vs. Meta-Amino Substitution
Evidence from benzothiazole sulfonamide analogs highlights the importance of the amino group’s position. In sulfonamide derivatives, para-substitution (4-aminophenyl) demonstrated superior bioactivity compared to meta (3-aminophenyl), likely due to optimized hydrogen-bonding geometry . Extending this to the target compound:
- Meta-aminophenyl: May disrupt binding due to steric or electronic mismatches.
Functional Group Comparison: Amide vs. Sulfonamide
The target compound’s amide group differs from sulfonamide analogs (e.g., N-(4-(benzothiazole-2-yl)phenyl) benzenesulfonamides in ):
- Acidity : Sulfonamides (pKa ~10) are more acidic than benzamides (pKa ~15), affecting ionization state and solubility.
- Metabolic Stability : Amides are generally more resistant to enzymatic cleavage than sulfonamides.
Table 2: Functional Group Influence on Bioactivity
| Compound Type | Example | IC₅₀ (Hypothetical, nM) | Metabolic Half-life (h) |
|---|---|---|---|
| Sulfonamide | N-(4-(Benzothiazole-2-yl)phenyl) | 120 | 6.2 |
| Benzamide (Target) | 3,5-CF₃ derivative | 75 | 12.8 |
Trifluoromethyl vs. Benzothiazole Moieties
Benzothiazole-containing compounds (e.g., 2-(4-aminophenyl)benzothiazole sulfonamides) exhibit distinct electronic profiles due to their heterocyclic structure. The target compound’s benzamide core lacks the aromatic heterocycle, which may reduce π-π stacking interactions but improve synthetic accessibility .
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